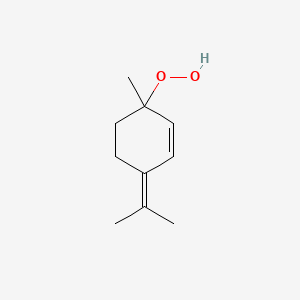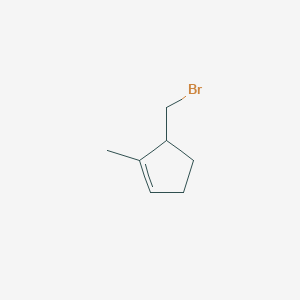
5-(Bromomethyl)-1-Methylcyclopent-1-Ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-1-Methylcyclopent-1-Ene: is an organic compound characterized by a bromomethyl group attached to a methylcyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-1-Methylcyclopent-1-Ene typically involves the bromination of 1-methylcyclopentene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination process . This reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the benzylic position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, safety measures are crucial due to the handling of bromine and radical initiators.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-(Bromomethyl)-1-Methylcyclopent-1-Ene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and various amines. These reactions typically occur under mild to moderate conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Oxidation Products: Alcohols or ketones.
Reduction Products: Methyl derivatives.
Scientific Research Applications
Chemistry: 5-(Bromomethyl)-1-Methylcyclopent-1-Ene is used as an intermediate in organic synthesis. Its reactivity makes it valuable for constructing more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: While specific biological applications of this compound are less documented, its derivatives may be explored for potential medicinal properties, including as precursors for drug development.
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials where brominated intermediates are required. Its role as a building block in the synthesis of flame retardants and other specialty chemicals is also notable .
Mechanism of Action
The mechanism of action for 5-(Bromomethyl)-1-Methylcyclopent-1-Ene primarily involves its reactivity as a brominated compoundThe molecular targets and pathways depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
- 5-(Chloromethyl)-1-Methylcyclopent-1-Ene
- 5-(Iodomethyl)-1-Methylcyclopent-1-Ene
- 5-(Fluoromethyl)-1-Methylcyclopent-1-Ene
Comparison:
- Reactivity: Bromine is more reactive than chlorine but less reactive than iodine in nucleophilic substitution reactions. This makes 5-(Bromomethyl)-1-Methylcyclopent-1-Ene a balanced choice for many synthetic applications.
- Stability: The compound is more stable than its iodine counterpart but less stable than the chlorine derivative.
- Applications: The brominated compound is often preferred in applications requiring a balance between reactivity and stability, making it unique among its halogenated analogs .
Properties
Molecular Formula |
C7H11Br |
|---|---|
Molecular Weight |
175.07 g/mol |
IUPAC Name |
5-(bromomethyl)-1-methylcyclopentene |
InChI |
InChI=1S/C7H11Br/c1-6-3-2-4-7(6)5-8/h3,7H,2,4-5H2,1H3 |
InChI Key |
ZMTZMXYUSFEXFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC1CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



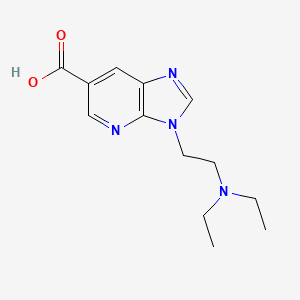
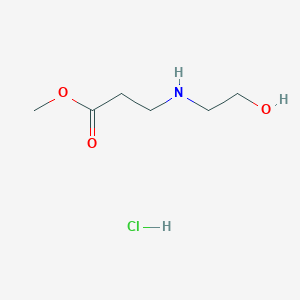
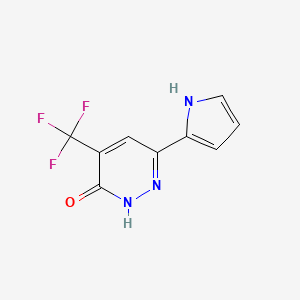
![Methyl 3-Fluoro-3-[4-(trifluoromethyl)-2-pyridyl]cyclobutanecarboxylate](/img/structure/B13729135.png)
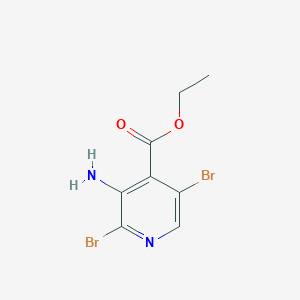
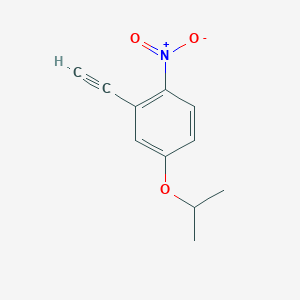
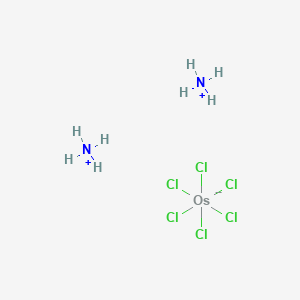
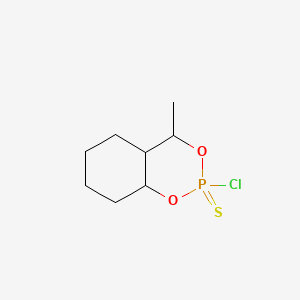
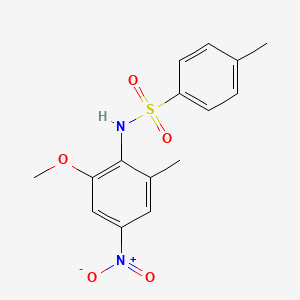
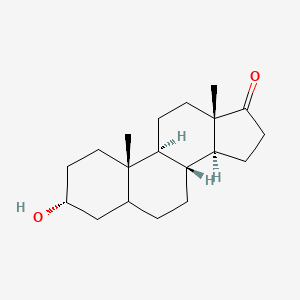

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13729172.png)
